molecular formula C10H14O4 B1252892 4-(1-Hydroxyethyl)-2,6-dimethoxyphenol CAS No. 33900-62-8

4-(1-Hydroxyethyl)-2,6-dimethoxyphenol

Cat. No.: B1252892
CAS No.: 33900-62-8
M. Wt: 198.22 g/mol
InChI Key: BZMWVTKTSDHGBF-UHFFFAOYSA-N
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Description

4-(1-Hydroxyethyl)-2,6-dimethoxyphenol is an organic compound belonging to the class of phenols It is characterized by the presence of a hydroxyethyl group at the 4-position and two methoxy groups at the 2- and 6-positions on the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Hydroxyethyl)-2,6-dimethoxyphenol can be achieved through several methods. One common approach involves the alkylation of 2,6-dimethoxyphenol with ethylene oxide under basic conditions to introduce the hydroxyethyl group at the 4-position. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(1-Hydroxyethyl)-2,6-dimethoxyphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-(1-oxoethyl)-2,6-dimethoxyphenol.

    Reduction: The compound can be reduced to form this compound derivatives with different substituents.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as 4-(1-oxoethyl)-2,6-dimethoxyphenol and substituted phenols with different functional groups.

Scientific Research Applications

4-(1-Hydroxyethyl)-2,6-dimethoxyphenol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of polymers, resins, and other industrial materials due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 4-(1-Hydroxyethyl)-2,6-dimethoxyphenol involves its interaction with various molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The methoxy groups may also influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    4-(1-Hydroxyethyl)phenol: Lacks the methoxy groups, resulting in different chemical properties and reactivity.

    2,6-Dimethoxyphenol: Lacks the hydroxyethyl group, affecting its biological activity and applications.

    4-Hydroxy-3-methoxybenzyl alcohol: Similar structure but with different substituents, leading to variations in chemical behavior and uses.

Uniqueness

4-(1-Hydroxyethyl)-2,6-dimethoxyphenol is unique due to the combination of the hydroxyethyl and methoxy groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

CAS No.

33900-62-8

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

IUPAC Name

4-(2-hydroxyethyl)-2,6-dimethoxyphenol

InChI

InChI=1S/C10H14O4/c1-13-8-5-7(3-4-11)6-9(14-2)10(8)12/h5-6,11-12H,3-4H2,1-2H3

InChI Key

BZMWVTKTSDHGBF-UHFFFAOYSA-N

SMILES

CC(C1=CC(=C(C(=C1)OC)O)OC)O

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CCO

Synonyms

alpha-methylsyringylalcohol
methylsyringylalcohol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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